

Head-to-Head Comparison: CCI-006 and Similar Compounds in MLL-Rearranged Leukemia

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Compound of Interest

Compound Name: CCI-006

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For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the novel mitochondrial inhibitor **CCI-006** and its standing among other therapeutic strategies for Mixed-Lineage Leukemia.

This guide provides a detailed comparison of **CCI-006**, a novel small molecule targeting mitochondrial function, with other compounds investigated for the treatment of Mixed-Lineage Leukemia (MLL)-rearranged leukemias. The information is compiled from peer-reviewed scientific literature to aid in research and development efforts.

Introduction to CCI-006

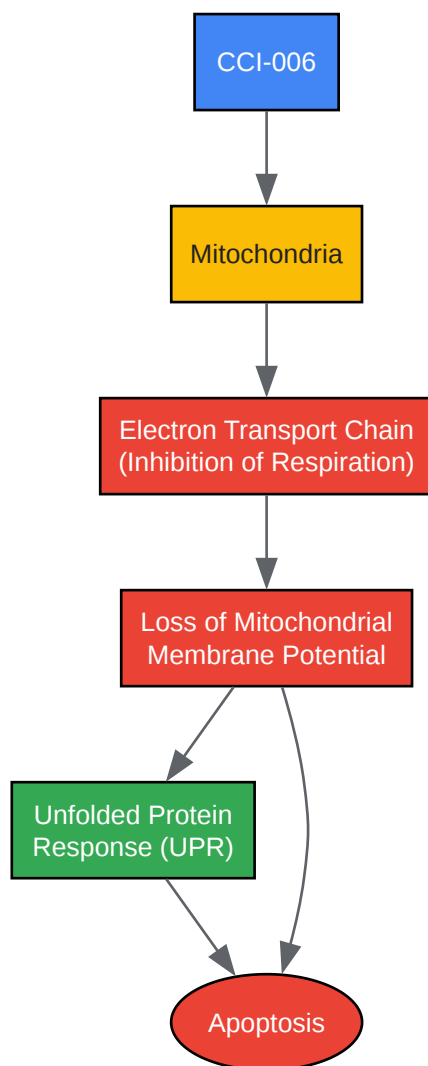
CCI-006 is a novel small molecule identified to selectively induce cell death in a subset of MLL-rearranged leukemia cells.^[1] Its primary mechanism of action is the induction of mitochondrial dysfunction.^[1] This leads to a cascade of cellular events, including the inhibition of mitochondrial respiration, depolarization of the mitochondrial membrane, and ultimately, apoptosis.^[1] A key characteristic of **CCI-006** is its selective cytotoxicity towards MLL-rearranged leukemia cells that exhibit a low HIF1 α /low MEIS1 expression profile and a less glycolytic phenotype.^[1]

Mechanism of Action and Signaling Pathway

CCI-006 targets the mitochondria, leading to a disruption of the electron transport chain and a decrease in oxygen consumption. This results in the loss of mitochondrial membrane potential,

a critical event that triggers the intrinsic apoptotic pathway. The downstream effects include the activation of caspases and a pro-apoptotic unfolded protein response.[2]

CCI-006 Mechanism of Action



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Caption: Signaling pathway of **CCI-006** inducing apoptosis via mitochondrial dysfunction.

Comparison with Similar Compounds

A direct head-to-head quantitative comparison of **CCI-006** with other compounds in the same experimental setting is not readily available in the published literature. However, a comparison can be made based on their mechanisms of action and reported potencies against MLL-

rearranged leukemia cell lines from various studies. It is crucial to note that comparing IC50 values across different studies can be misleading due to variations in experimental conditions.

Compounds Targeting Mitochondrial Function

Other compounds that induce mitochondrial dysfunction have been investigated for their anti-leukemic activity.

- Venetoclax (ABT-199): A potent and selective BCL-2 inhibitor. BCL-2 is an anti-apoptotic protein that plays a crucial role in mitochondrial-mediated apoptosis. By inhibiting BCL-2, Venetoclax promotes apoptosis in cancer cells that are dependent on this protein for survival.
- Obatoclax (GX15-070): A pan-inhibitor of anti-apoptotic BCL-2 family proteins, including BCL-2, BCL-XL, and MCL-1.^[3] Its broader mechanism of action can be effective in cancers with resistance to more selective BCL-2 inhibitors.^[3]

DOT1L Inhibitors

DOT1L is a histone methyltransferase that is crucial for the expression of leukemogenic genes in MLL-rearranged leukemia.

- EPZ004777 & EPZ-5676 (Pinometostat): These are potent and selective inhibitors of DOT1L.^{[4][5]} By inhibiting DOT1L, these compounds reduce H3K79 methylation, leading to the downregulation of key target genes like HOXA9 and MEIS1, and subsequent apoptosis in MLL-rearranged leukemia cells.^{[4][5]}

Quantitative Data Comparison

The following tables summarize the available half-maximal inhibitory concentration (IC50) values for **CCI-006** and similar compounds against various MLL-rearranged leukemia cell lines.

Disclaimer: The data presented below are compiled from different studies. Direct comparison of IC50 values should be made with caution as experimental conditions such as cell density, incubation time, and assay method can significantly influence the results.

Table 1: IC50 Values of **CCI-006** against MLL-rearranged Leukemia Cell Lines

Cell Line	CCI-006 IC50 (μM) at 72h	Reference
PER-485	~2.5	Somers et al., Oncogene, 2019
MOLM-13	~5	Somers et al., Oncogene, 2019
MV4;11	~5	Somers et al., Oncogene, 2019
SEM	> 20	Somers et al., Oncogene, 2019
RS4;11	> 20	Somers et al., Oncogene, 2019

Table 2: IC50 Values of Similar Compounds against MLL-rearranged Leukemia Cell Lines

Compound	Cell Line	IC50 Value	Incubation Time	Reference
Venetoclax	MOLM-13	<0.1 μM	72h	[3]
MV-4-11	<0.1 μM	72h	[3]	
Obatoclax	MOLM-13	0.004–0.16 μM	72h	[3]
MV-4-11	0.009–0.046 μM	72h	[3]	
EPZ004777	MV4-11	0.17 μM	12 days	[5]
MOLM-13	0.72 μM	12 days	[5]	
RS4;11	6.47 μM	12 days	[5]	
SEM	1.72 μM	12 days	[5]	
EPZ-5676	MV4-11	3.5 nM	14 days	[4]

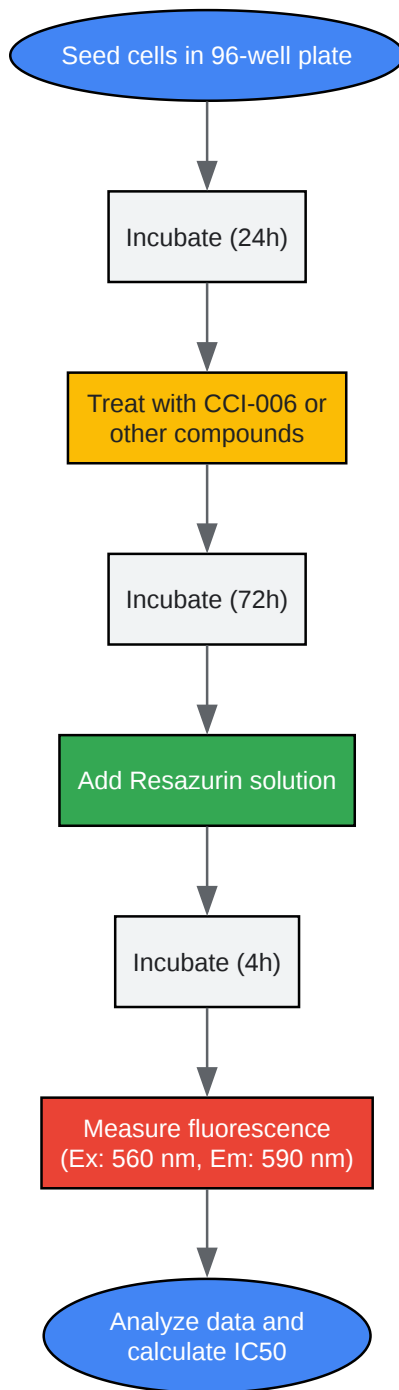
Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of **CCI-006** are provided below.

Cytotoxicity Assay (Resazurin Reduction Assay)

This assay measures cell viability based on the reduction of resazurin to the fluorescent resorufin by metabolically active cells.

Resazurin Cytotoxicity Assay Workflow



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Caption: Workflow for determining compound cytotoxicity using the resazurin reduction assay.

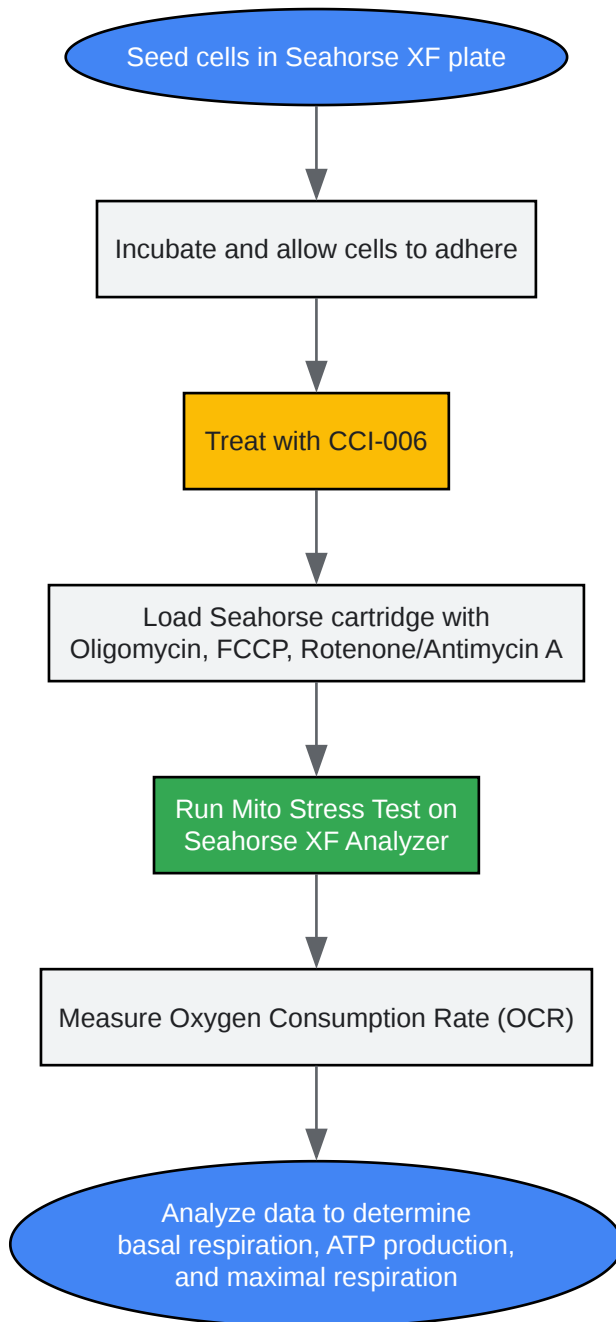
Protocol:

- Seed leukemia cells in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours.
- Treat the cells with a serial dilution of the test compound (e.g., **CCI-006**) or vehicle control.
- Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Add resazurin solution (final concentration 0.15 mg/mL) to each well and incubate for 4 hours.
- Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
- Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value using a non-linear regression analysis.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This assay measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.

Seahorse Mitochondrial Respiration Assay



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Caption: Experimental workflow for assessing mitochondrial respiration using a Seahorse XF Analyzer.

Protocol:

- Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
- Treat cells with the test compound for the desired time.
- Prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO₂ incubator at 37°C for 1 hour.
- Load the Seahorse XF sensor cartridge with modulators of mitochondrial respiration (Oligomycin, FCCP, and a mixture of Rotenone and Antimycin A).
- Perform the Seahorse XF Cell Mito Stress Test to measure basal OCR, ATP-linked OCR, maximal respiration, and non-mitochondrial oxygen consumption.
- Normalize the OCR data to cell number or protein concentration and analyze the results.

Mitochondrial Membrane Potential Assay (TMRE Staining)

This assay uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to assess mitochondrial membrane potential. TMRE accumulates in active mitochondria with an intact membrane potential.

Protocol:

- Treat cells with the test compound for the desired duration.
- Incubate the cells with TMRE (e.g., 200 nM) for 20-30 minutes at 37°C.
- Wash the cells with pre-warmed phosphate-buffered saline (PBS).
- Analyze the cells by flow cytometry or fluorescence microscopy. A decrease in TMRE fluorescence intensity indicates a loss of mitochondrial membrane potential.
- A positive control, such as the uncoupler FCCP, should be included to induce mitochondrial depolarization.

Conclusion

CCI-006 represents a promising therapeutic candidate for a subset of MLL-rearranged leukemias by targeting a metabolic vulnerability and inducing mitochondrial dysfunction. While direct quantitative comparisons with other agents are limited, its unique mechanism of action provides a rationale for further investigation, both as a monotherapy and in combination with other anti-leukemic drugs. The provided experimental protocols offer a foundation for researchers to further explore the efficacy and mechanism of **CCI-006** and similar compounds. Future studies should focus on direct head-to-head comparisons under standardized conditions to accurately assess the relative potency and therapeutic potential of these agents.

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